molecular formula C16H16N6O2 B2837855 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1421513-99-6

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2837855
CAS No.: 1421513-99-6
M. Wt: 324.344
InChI Key: MQKZWSFXCJRILF-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2 and its molecular weight is 324.344. The purity is usually 95%.
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Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H22N8O2C_{19}H_{22}N_{8}O_{2}
  • Molecular Weight : 394.4 g/mol

The structure features a pyrimidine ring substituted with a pyrazole moiety and an acetamide group linked to a pyridine derivative, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrazole-pyrimidine intermediate.
  • Coupling with the pyridine derivative under controlled conditions to yield the final product.
  • Optimization for yield and purity using techniques such as chromatography.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can affect cellular proliferation and survival .
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, possibly by modulating endoplasmic reticulum stress and reducing apoptosis in neuronal cells .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of related compounds within the pyrazolo[1,5-a]pyrimidine class, particularly against β-coronaviruses. These compounds have demonstrated efficacy in inhibiting viral replication by targeting host cell pathways essential for viral lifecycle .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the activity of various enzymes implicated in oncogenic processes. For example:

  • CSNK2 Inhibition : Analogues have been tested for their ability to inhibit casein kinase 2 (CSNK2), showing significant potency against cancer cell lines driven by RET gene fusions .

Comparative Analysis

Compound NameBiological ActivityTargeted PathwayReference
This compoundNeuroprotective, AntiviralER Stress, Viral Replication
Pyrazolo[1,5-a]pyrimidine DerivativesCSNK2 InhibitionOncogenic Pathways
CSNK2 InhibitorsAntiviral against β-coronavirusesViral Replication

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-12-20-14(22-7-3-6-19-22)8-16(21-12)24-11-15(23)18-10-13-4-2-5-17-9-13/h2-9H,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKZWSFXCJRILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NCC2=CN=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.